Cadmium diethyldithiocarbamate

Vue d'ensemble

Description

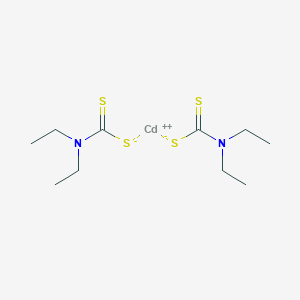

Cadmium diethyldithiocarbamate is an organometallic compound with the chemical formula C₁₀H₂₀CdN₂S₄. It is known for its coordination chemistry, where it forms complexes with various metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cadmium diethyldithiocarbamate can be synthesized through the reaction of cadmium salts with diethyldithiocarbamate ligands. One common method involves the reaction of cadmium chloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Cadmium diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield cadmium metal.

Substitution: The diethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions often involve the use of other dithiocarbamate ligands or similar compounds.

Major Products:

Oxidation: Cadmium oxide and sulfur-containing by-products.

Reduction: Cadmium metal and diethyldithiocarbamate derivatives.

Substitution: New cadmium complexes with different ligands.

Applications De Recherche Scientifique

Toxicology and Chelation Therapy

Cadmium diethyldithiocarbamate is notable for its role in metal chelation therapy. Dithiocarbamates, including this compound, exhibit potent metal-binding properties, which are leveraged in treating heavy metal toxicity. Studies have shown that while these compounds can facilitate the excretion of cadmium from the body, they may also lead to increased accumulation of cadmium in the brain, raising concerns about potential neurotoxicity .

Case Study: Neurotoxicity Assessment

In a study involving newborn rats, co-administration of diethyldithiocarbamate with cadmium was found to prevent neurotoxic effects while simultaneously increasing cadmium distribution to the brain . This dual effect highlights the need for careful consideration in therapeutic contexts.

Environmental Science

This compound has been studied for its interactions with other heavy metals in aquatic environments. Its complexing ability can reduce the bioavailability and toxicity of cadmium and copper when present together in ecosystems.

Case Study: Effects on Aquatic Plants

A study examined the influence of this compound on the toxicity of cadmium and copper to the freshwater macrophyte Spirodela polyrhiza. The results indicated that this compound significantly inhibited the absorption of both metals by duckweed, suggesting a potential application for mitigating heavy metal pollution in water bodies .

Materials Chemistry

In materials science, this compound serves as a precursor for synthesizing cadmium sulfide (CdS) nanoparticles, which have applications in photonics and photocatalysis.

Case Study: Synthesis of CdS Nanoparticles

Recent research demonstrated a rapid synthesis method for spherical CdS nanoparticles using this compound as a single-source precursor. These nanoparticles were characterized using various techniques (HRTEM, FESEM, etc.) and showed promising photocatalytic activity against textile dyes such as Congo red under UV light irradiation . This highlights the compound's utility in developing advanced materials for environmental remediation.

Analytical Chemistry

This compound is also employed in analytical chemistry for detecting cadmium levels in biological samples. Its effectiveness in liquid-liquid extraction processes enhances the sensitivity and specificity of analytical methods.

Data Table: Analytical Applications

Mécanisme D'action

The mechanism of action of cadmium diethyldithiocarbamate involves its ability to form stable complexes with metal ions. The sulfur atoms in the diethyldithiocarbamate ligands coordinate with metal ions, forming chelate complexes. This property is utilized in various applications, including metal ion detection and chelation therapy . The compound can modulate the activity of metal ions in biological systems, influencing processes such as enzyme activity and cellular signaling .

Comparaison Avec Des Composés Similaires

Zinc diethyldithiocarbamate: Used as a catalyst in polymerization reactions and has similar coordination properties.

Nickel diethyldithiocarbamate: Known for its use in catalysis and as a precursor for nickel sulfide nanoparticles.

Copper diethyldithiocarbamate: Utilized in agriculture as a fungicide and in the synthesis of copper-based materials.

Uniqueness: Cadmium diethyldithiocarbamate is unique due to its specific coordination chemistry with cadmium ions, which imparts distinct properties and applications. Its ability to form stable complexes with cadmium makes it particularly valuable in the synthesis of cadmium-based materials and in applications requiring cadmium ion detection and chelation .

Activité Biologique

Cadmium diethyldithiocarbamate (Cd(DDTC)₂) is a compound that has garnered attention due to its biological activity, particularly in relation to cadmium toxicity and its potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is formed by the reaction of cadmium salts with diethyldithiocarbamate, a chelating agent known for its ability to bind metal ions. The compound is primarily studied for its role in mitigating the toxic effects of cadmium exposure, which is a significant environmental and occupational hazard.

Chelation and Detoxification : Cd(DDTC)₂ acts as a chelator, binding to cadmium ions and facilitating their excretion from the body. This property makes it a candidate for treating cadmium poisoning. Research indicates that Cd(DDTC)₂ can effectively mobilize cadmium from tissues, reducing its accumulation in critical organs such as the liver and kidneys .

Immunomodulatory Effects : Beyond its chelating properties, Cd(DDTC)₂ exhibits immunomodulatory effects. Studies have shown that it can enhance immune responses in animal models, potentially offering therapeutic benefits in immunocompromised conditions .

Table 1: Summary of Biological Effects of this compound

Case Studies

- Acute Cadmium Intoxication : In a study involving mice, administration of Cd(DDTC)₂ after cadmium exposure resulted in a notable decrease in mortality rates. Mice treated with the compound showed survival rates ranging from 90% to 100% when treated promptly after exposure .

- Chronic Exposure Effects : Long-term studies indicated that while Cd(DDTC)₂ could mobilize aged cadmium depots from tissues, chronic exposure did not lead to increased whole-body retention of cadmium, suggesting a potential for safe therapeutic use without long-term accumulation risks .

- Immunomodulation in HIV Patients : Clinical trials involving HIV patients demonstrated that Ditiocarb (a related compound) significantly reduced opportunistic infections by modulating immune responses, hinting at similar potential for Cd(DDTC)₂ in immunocompromised populations .

Research Findings

Recent studies have focused on the dual nature of Cd(DDTC)₂'s effects—its ability to alleviate acute toxicity while enhancing absorption under certain conditions. For instance, while it effectively reduces the toxicity of injected cadmium chloride, it paradoxically increases the absorption of orally administered cadmium . This highlights the complexity of using Cd(DDTC)₂ therapeutically.

Propriétés

IUPAC Name |

cadmium(2+);N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NS2.Cd/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOALHQRKUYNIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20CdN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020228 | |

| Record name | Cadmium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream-colored solid; Insoluble in water; [HSDB] Powder; Slightly soluble in water; [MSDSonline] | |

| Record name | Cadmium, bis(diethyldithiocarbamato)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4121 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Mostly soluble in benzene, carbon disulfide, chloroform; insoluble in gasoline, Insoluble in water | |

| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 | |

| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to cream-colored rods | |

CAS No. |

14239-68-0 | |

| Record name | Cadmium diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14239-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium bis(diethyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITIOCARB CADMIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F138H50FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 °C | |

| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.